molecular formula C18H26N2O6 B13014002 (R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid

(R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid

Cat. No.: B13014002
M. Wt: 366.4 g/mol
InChI Key: YFZYKTOECORXPN-CQSZACIVSA-N
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Description

®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of two protective groups: the carbobenzyloxy (Cbz) group and the tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Protection of the Amino Groups: The amino groups are protected using the Cbz and Boc groups. This step is crucial to prevent unwanted side reactions during subsequent steps.

    Formation of the Pentanoic Acid Backbone: The protected amino groups are then coupled with a suitable pentanoic acid derivative to form the desired backbone.

    Deprotection: After the formation of the desired compound, the protective groups can be selectively removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The protected amino groups can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its protected amino groups make it a valuable intermediate in peptide synthesis.

    Biology: Studied for its potential role in protein engineering and the development of novel biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The protective groups (Cbz and Boc) can be selectively removed to expose the reactive amino groups, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid: Characterized by the presence of Cbz and Boc protective groups.

    ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid: Similar structure but with different protective groups.

Uniqueness

The uniqueness of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid lies in its specific combination of protective groups, which provides versatility in synthetic applications. The Cbz and Boc groups offer selective protection and deprotection strategies, making this compound a valuable intermediate in organic synthesis.

Biological Activity

(R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative characterized by its unique structural features, including a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential applications in peptide synthesis and bioconjugation, particularly due to its ability to protect amino groups while allowing selective reactions under mild conditions. Although specific biological activities have not been extensively documented, related compounds suggest promising pharmacological properties.

  • Molecular Formula : C₁₈H₂₆N₂O₆
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 2044710-51-0
  • Purity : ≥97% .

1. Potential Pharmacological Activities

Compounds with similar structures to this compound often exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound may serve as an intermediate in the synthesis of bioactive peptides that possess antimicrobial properties.
  • Anticancer Activity : Similar derivatives have been implicated in the development of anticancer agents.
  • Neuroprotective Effects : The presence of amine groups suggests potential interactions with biological receptors or enzymes that could lead to neuroprotective activities .

2. Reactivity and Interaction Studies

Research focusing on the reactivity of this compound with biomolecules is crucial for understanding its biological role. For instance:

  • Interaction studies help elucidate how the compound behaves under physiological conditions.
  • Assessments of stability and reactivity when incorporated into larger peptide structures are essential for determining its practical applications in drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acidStereoisomer with similar protective groupsEnantiomeric form may exhibit different biological properties
N-beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acidContains a Fmoc protecting groupOften used in solid-phase peptide synthesis
N-alpha-Acetamido-N-delta-Boc-3,5-diaminopentanoic acidAcetamido group replacing CbzMay offer different solubility and stability profiles

Properties

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

(3R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1

InChI Key

YFZYKTOECORXPN-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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